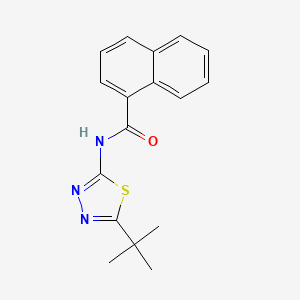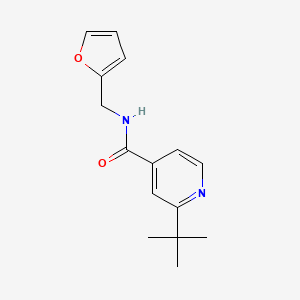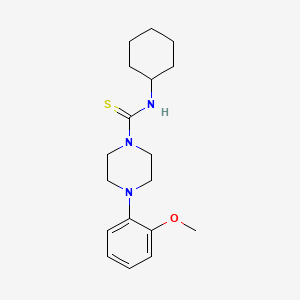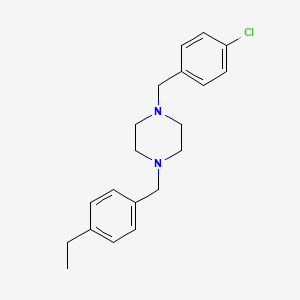![molecular formula C20H24N2O4S B5845370 N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5845370.png)
N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has shown promising results in treating various autoimmune diseases.
Mechanism of Action
The mechanism of action of N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide involves the inhibition of TYK2, which is a member of the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathway of various cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. Inhibition of TYK2 leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the development of autoimmune diseases.
Biochemical and Physiological Effects:
N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to have a significant impact on the immune system. The compound inhibits the production of pro-inflammatory cytokines, which are responsible for the development of autoimmune diseases. Additionally, N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to have a positive effect on the production of regulatory T cells, which play a crucial role in maintaining immune homeostasis.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is its specificity towards TYK2. The compound has been shown to have minimal off-target effects, which makes it an attractive candidate for further development. However, the compound has limited solubility in water, which can make it challenging to use in certain experimental settings.
Future Directions
N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has shown promising results in preclinical studies, and there is significant interest in further developing the compound for therapeutic use. Some of the future directions for research include:
1. Investigating the long-term safety and efficacy of N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in clinical trials.
2. Studying the potential use of N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in other autoimmune diseases.
3. Exploring the combination of N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide with other drugs to improve its therapeutic efficacy.
4. Developing more efficient synthesis methods to improve the yield and purity of the compound.
5. Investigating the potential use of N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in combination with immunotherapies to improve their efficacy.
Conclusion:
N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a promising small molecule inhibitor that has shown significant potential in treating various autoimmune diseases. The compound has been extensively studied, and its mechanism of action has been well characterized. While there are some limitations to its use in lab experiments, the compound's specificity towards TYK2 makes it an attractive candidate for further development. There is significant interest in exploring the potential therapeutic applications of N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, and further research will undoubtedly shed more light on its potential uses.
Synthesis Methods
The synthesis of N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide involves a multi-step process that includes the reaction of 4-methylbenzenesulfonyl chloride with N-benzylmorpholine to form the intermediate product. The intermediate is then reacted with ethyl 2-oxo-2-phenylacetate to form the final product, N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide. The synthesis process has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. The compound has been shown to inhibit the activity of the enzyme TYK2, which is involved in the signaling pathway of various cytokines. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the development of autoimmune diseases.
properties
IUPAC Name |
N-benzyl-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-17-7-9-19(10-8-17)27(24,25)22(15-18-5-3-2-4-6-18)16-20(23)21-11-13-26-14-12-21/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYKCQURMPFBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine 2-oxide](/img/structure/B5845307.png)
![2-[(2-methyl-3-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5845315.png)
![4-fluoro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845323.png)
![2-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5845329.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5845333.png)

![4-{[2-(phenylthio)acetyl]amino}phenyl acetate](/img/structure/B5845342.png)
![4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B5845348.png)
![1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5845361.png)


![N-cyclohexyl-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5845378.png)